Mercury silver iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
disilver;mercury(2+);tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJRFXPYRRRKS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag+].[Ag+].[I-].[I-].[I-].[I-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2HgI4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999046 | |
| Record name | Mercury silver(1+) iodide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-03-4, 12344-40-0 | |
| Record name | Silver tetraiodomercurate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury silver iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012344400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury silver(1+) iodide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury silver iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mercury disilver tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER TETRAIODOMERCURATE(II) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM6DF79O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Evolution of Scientific Inquiry into Tetraiodomercurates
The scientific investigation of mercury silver iodide is deeply rooted in the broader study of a class of compounds known as tetraiodomercurates. The initial observations of these compounds date back to the 19th century, with early work focusing on their synthesis and basic chemical properties. One of the earliest documented accounts of a compound formed from silver iodide and mercuric iodide was by M. Carey Lea in the late 1800s. ajsonline.orgajsonline.org These early studies were largely descriptive, noting the striking color changes exhibited by these materials when subjected to heat. ajsonline.orgajsonline.org
The 20th century witnessed a paradigm shift in the study of tetraiodomercurates, moving from simple observation to a more quantitative and structural understanding. The pioneering work of scientists like Ketelaar in the 1930s provided the first crystallographic insights into the structure of Ag₂HgI₄, proposing a disordered arrangement of metal atoms in its high-temperature phase. jst.go.jp This laid the groundwork for understanding the compound's unusual properties. Subsequent research throughout the mid-20th century further elucidated the nature of its phase transitions and electrical conductivity, establishing it as a model system for studying order-disorder phenomena in solids. aip.orgcapes.gov.bracs.org The development of advanced analytical techniques, such as X-ray diffraction and impedance spectroscopy, has been instrumental in refining our understanding of the crystal structures and ionic transport mechanisms in Ag₂HgI₄ and its analogues. jst.go.jpresearchgate.net
Contemporary Significance in Solid State Chemistry and Advanced Materials Science
In the realm of modern solid-state chemistry and materials science, mercury silver iodide continues to be a subject of intense research due to its unique combination of properties. ontosight.ai Its significance can be understood through its two most prominent characteristics: thermochromism and superionic conductivity.
The reversible color change from a yellow or pale-yellow low-temperature phase (β-phase) to a reddish-orange or blood-red high-temperature phase (α-phase) at around 40-50°C makes it a highly effective and visually striking temperature indicator. drugfuture.comspiedigitallibrary.orgresearchgate.net This property has been explored for applications in thermal sensors to detect overheating in mechanical and electrical components. drugfuture.com
Perhaps more significantly, the transition to the α-phase is accompanied by a dramatic increase in ionic conductivity, with some studies reporting a 50-fold jump. researchgate.netspiedigitallibrary.org In this superionic phase, the silver and mercury cations exhibit high mobility within the rigid iodide sublattice, allowing the material to function as a solid electrolyte. ontosight.airesearchgate.net This has profound implications for the development of advanced energy storage and conversion devices, such as solid-state batteries and supercapacitors. ontosight.airesearchgate.net The high ionic conductivity also makes it a candidate for use in various sensor and detector technologies. ontosight.ai The ability to synthesize Ag₂HgI₄ in various forms, including thin films and nanoparticles, further expands its potential applications in optical and electronic devices. researchgate.netspringerprofessional.de
Fundamental Research Questions and Objectives for Mercury Silver Iodide Investigations
Precision Synthesis of Bulk and Polycrystalline this compound
Bulk and polycrystalline forms of this compound are foundational for many studies and applications. The primary methods for their synthesis involve solid-state reactions and precipitation from solutions, which allow for control over stoichiometry and crystalline phase.
Stoichiometric Solid-State Reaction Pathways
Solid-state reactions are a common and straightforward method for preparing polycrystalline this compound. This technique involves the direct reaction of precursor materials in the solid phase, typically at elevated temperatures.
A frequent approach is the reaction between silver iodide (AgI) and mercury(II) iodide (HgI₂). researchgate.net The reactants, in powdered form, are intimately mixed in a stoichiometric ratio. For instance, to synthesize Ag₂HgI₄, a molar ratio of 2:1 for AgI to HgI₂ is used. jacsdirectory.comias.ac.in The mixture is then heated to facilitate the reaction. The reaction between mercury chlorobromide (HgClBr) and silver iodide (AgI) in a 1:4 molar ratio also yields Ag₂HgI₄ as one of the end products. niscpr.res.in
The kinetics of these solid-state reactions are often diffusion-controlled. core.ac.uk The process can be accelerated by intermittent grinding of the mixture during the heating period to ensure homogeneity and complete reaction. scirp.org For example, a mixture of copper(I) iodide (CuI) and mercury(II) iodide (HgI₂) to form copper tetraiodomercurate (Cu₂HgI₄), a related compound, is heated at approximately 100°C for several days to ensure the formation of a single-phase product. ias.ac.in Similarly, for the synthesis of silver tetraiodocadmiate (Ag₂CdI₄), another analogous compound, the reactants are heated at 400°C for 48 hours with intermittent grinding. scirp.org
Table 1: Parameters for Solid-State Synthesis of Tetraiodomercurates
| Compound | Precursors | Molar Ratio | Reaction Temperature (°C) | Reaction Time |
|---|---|---|---|---|
| Ag₂HgI₄ | AgI, HgI₂ | 2:1 | Not specified | Not specified |
| Ag₂HgI₄ | HgClBr, AgI | 1:4 | 30 and 75 | 3 days |
| Cu₂HgI₄ | CuI, HgI₂ | 2:1 | ~100 | 5 days |
| Ag₂CdI₄ | AgI, CdI₂ | Not specified | 400 | 48 hours |
Controlled Precipitation and Co-precipitation Techniques
Controlled precipitation and co-precipitation are versatile solution-based methods for synthesizing this compound, often yielding fine powders or nanoparticles. researchgate.net These techniques offer excellent control over particle size, morphology, and purity.
In a typical co-precipitation synthesis of Ag₂HgI₄, aqueous solutions of soluble silver and mercury salts are mixed with a solution containing iodide ions. researchgate.net For instance, powders of silver tetraiodomercurate (Ag₂HgI₄) and copper tetraiodomercurate (Cu₂HgI₄) have been successfully synthesized using a simple co-precipitation method. researchgate.net The choice of precursor salts and the presence of complexing agents can influence the characteristics of the final product. For example, silver iodide itself can be precipitated from a solution of silver nitrate (B79036) by the addition of potassium iodide. copernicus.org The order of mixing the reagents and the presence of excess ions (either Ag⁺ or I⁻) can determine the resulting crystal structure of AgI, which is a precursor for Ag₂HgI₄. mit.edu
The solvothermal method, a variation of precipitation carried out in a sealed vessel at elevated temperature and pressure, has also been employed to prepare Ag₂HgI₄ nanopowder. This method can produce homogenous and compact structures composed of densely packed microcrystals. upb.ro An energy-dispersive X-ray (EDX) analysis of Ag₂HgI₄ powder prepared by the solvothermal method confirmed a stoichiometric composition with atomic percentages of Ag at 26.72%, Hg at 15.83%, and I at 57.45%, corresponding to the 2:1:4 ratio. upb.ro
Table 2: EDX Analysis of Solvothermal Synthesized Ag₂HgI₄
| Element | Atomic Percentage (%) |
|---|---|
| Silver (Ag) | 26.72 |
| Mercury (Hg) | 15.83 |
| Iodine (I) | 57.45 |
Fabrication of this compound Thin Films
The development of thin film fabrication techniques for this compound is crucial for its application in devices like smart windows and temperature sensors. Both solution-based and vapor-based methods are utilized to deposit thin films of this material onto various substrates.
Chemical Bath Deposition and Solution-Based Film Growth
Chemical bath deposition (CBD) is an effective and economical solution-based technique for producing thin films. tsijournals.com This method involves the controlled precipitation of the desired compound from a solution onto a substrate. For Ag₂HgI₄, thin films have been successfully deposited on glass substrates at room temperature using CBD. researchgate.net The process relies on the slow, ion-by-ion condensation of the material onto the substrate. tsijournals.com
The thickness of the films can be controlled by varying the deposition time. researchgate.net The composition of the chemical bath is critical. It typically contains a source of silver ions, mercury ions, and iodide ions, often with a complexing agent to control the reaction rate. For instance, in the deposition of related mercury sulfide (B99878) (HgS) films, a complexing agent like iodine can be used to form [HgI₄]²⁻ complex ions, which influences the deposition process. naturalspublishing.com The elemental composition of Ag₂HgI₄ films prepared by CBD has been shown to be stoichiometric. researchgate.net X-ray diffraction (XRD) analysis reveals that these films are polycrystalline with a preferred orientation. researchgate.net
Physical Vapor Deposition Techniques (e.g., Thermal Evaporation for related compounds)
Physical vapor deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid source and deposited onto a substrate in a vacuum environment. Thermal evaporation is a PVD method that has been used for depositing thin films of related iodide compounds. researchgate.net
For silver iodide (AgI), thermal evaporation from a tantalum (Ta) source is a suggested method. tedpella.com The material is heated in a high vacuum until it evaporates, and the vapor then condenses on the substrate to form a thin film. The substrate temperature and deposition rate are key parameters that influence the film's properties. While direct reports on the thermal evaporation of Ag₂HgI₄ are scarce, the principles are applicable. The constituent materials, AgI and HgI₂, can be evaporated, although HgI₂ is noted to sublime rapidly at low temperatures and is toxic. tedpella.com The stoichiometry of the resulting film would need to be carefully controlled, possibly through co-evaporation from separate sources. Another PVD technique, chemical vapor transport (CVT), has been used to synthesize single crystals of related materials like ZrSe₃ using iodine as a transport agent, suggesting its potential for complex iodide compounds. mdpi.com
Table 3: Thermal Evaporation Parameters for Related Compounds
| Material | Evaporation Source | Evaporation Temperature (°C) | Base Pressure (Torr) | Deposition Rate (Å/s) |
|---|---|---|---|---|
| Silver (Ag) | Tungsten boat, Tantalum crucible | 1,100 | 10⁻⁶ | 1-5 |
| Silver Iodide (AgI) | Tantalum (Ta) | ~500 | Not specified | Not specified |
Nanostructured this compound Materials
The synthesis of nanostructured this compound has gained attention due to the unique properties that emerge at the nanoscale. Methods for producing nanostructured Ag₂HgI₄ include chemical precipitation and other low-temperature chemical synthesis techniques.
Nanoparticles of Ag₂HgI₄ have been successfully prepared by chemical precipitation. researchgate.net These methods allow for the control of particle size, which has been shown to influence the material's properties. For instance, decreasing the particle size to the nanoscale can affect the transition temperature and conductivity of Ag₂HgI₄. researchgate.net Tetraiodomercurate (Ag₂HgI₄) nanostructures have been grown using facile low-temperature chemical synthesis, resulting in pure tetragonal β-phase nanostructures with a preferred orientation along the (112) plane. researchgate.net
Various techniques are employed to synthesize nanostructures of related materials, which could be adapted for Ag₂HgI₄. These include the sol-gel process, electrochemical methods, and chemical vapor deposition (CVD). explorationpub.com For example, silver nanoparticles, a precursor component, can be synthesized via chemical reduction using reagents like silver nitrate, trisodium (B8492382) citrate, and sodium borohydride. mdpi.com The synthesis of Ag₂HgI₄ nanoparticles has also been reported in the context of creating nanocomposites, for example, by incorporating them with graphene to enhance conductivity. researchgate.net
Solvothermal and Hydrothermal Synthesis of Nanoparticles
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline nanoparticles at elevated temperatures and pressures. sigmaaldrich.cn These processes, which utilize non-aqueous solvents or water, respectively, facilitate the dissolution and reaction of precursors in a sealed vessel, known as an autoclave. sigmaaldrich.cn This controlled environment allows for the formation of materials that may be inaccessible under standard atmospheric conditions.
A successful solvothermal route for preparing silver mercury iodide (Ag₂HgI₄) nanopowder has been demonstrated. upb.rofigshare.com The synthesis involves using silver nitrate (AgNO₃), potassium iodide (KI), and mercury(II) iodide (HgI₂) as the starting materials. upb.roresearchgate.net In a typical procedure, aqueous solutions of AgNO₃ and KI are mixed, to which an ethanolic solution of HgI₂ is added. researchgate.net The resulting solution is then transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature for several hours to induce the reaction and crystallization of Ag₂HgI₄ nanoparticles. researchgate.net
The properties of the resulting nanoparticles are highly dependent on the synthesis parameters. Research has shown that a reaction temperature of 200 °C maintained for 8 hours yields homogenous, densely packed, and tetragonal-phase Ag₂HgI₄ nanoparticles with an average grain size of approximately 70 nm. upb.roresearchgate.net Characterization using energy-dispersive X-ray spectroscopy (EDX) confirms that the elemental atomic percentages of silver, mercury, and iodine correspond to the stoichiometric 2:1:4 ratio of the target compound. upb.ro
| Parameter | Description/Value | Reference |
|---|---|---|
| Precursors | Silver nitrate (AgNO₃), Potassium iodide (KI), Mercury(II) iodide (HgI₂) | upb.roresearchgate.net |
| Solvents | Deionized water, Ethanol | researchgate.net |
| Apparatus | Teflon-lined stainless steel autoclave | researchgate.net |
| Reaction Temperature | 200 °C | researchgate.net |
| Reaction Time | 8 hours | researchgate.net |
| Resulting Product | Yellow precipitates of Ag₂HgI₄ nanopowder | researchgate.net |
| Average Grain Size | ~70 nm | upb.ro |
| Crystal Phase | Tetragonal | upb.ro |
Polymer-Functionalized Nanoparticle Synthesis and Dispersion
The functionalization of nanoparticles with polymers is a widely employed strategy to enhance colloidal stability, control particle size, and improve dispersion in various media. rsc.orgmdpi.com While specific studies focusing exclusively on the polymer functionalization of Ag₂HgI₄ nanoparticles are not extensively documented in the reviewed literature, the principles and methods applied to related silver-based nanoparticles provide a clear framework for this approach.
Polymers act as capping or stabilizing agents that adsorb onto the nanoparticle surface during or after synthesis. mdpi.com This surface modification prevents the agglomeration of nanoparticles, which is a common issue driven by high surface energies. semanticscholar.org The choice of polymer can tailor the nanoparticle's surface chemistry, making it compatible with different solvents or biological environments. rsc.orgmdpi.com
Commonly used polymers for functionalizing silver nanoparticles (AgNPs) include:
Polyvinylpyrrolidone (PVP): Serves as a steric stabilizer that prevents aggregation and enhances colloidal stability. mdpi.com
Polyethylene (B3416737) Glycol (PEG): A hydrophilic polymer that improves biocompatibility and solubility in aqueous solutions. mdpi.commdpi.com
Chitosan: A natural biopolymer that can act as both a reducing and capping agent, offering good biocompatibility. nih.gov
Ethylene Glycol (EG): Can function as a reducing agent and helps promote uniform nanoparticle size and dispersion. mdpi.com
In a typical synthesis, the polymer is introduced into the reaction mixture along with the metallic precursors. The polymer chains then encapsulate the forming nanoparticles, limiting their growth and preventing them from clumping together. This strategy would be directly applicable to the synthesis of Ag₂HgI₄, where a polymer could be added to the precursor solution before the solvothermal or chemical precipitation process to yield stable, well-dispersed nanoparticles. The combination of polymers, such as EG and PVP, has been shown to be particularly effective in creating stable AgNP formulations with potent antimicrobial activity. mdpi.com
Template-Assisted Growth and Nanoarchitectonics
Nanoarchitectonics is an emerging concept that involves the deliberate arrangement and assembly of nanoscale units into a functional material system. rsc.orgresearchgate.net This approach moves beyond simple nanoparticle synthesis to create complex, hierarchical structures with tailored properties. Research on Ag₂HgI₄ has explicitly employed this concept, describing the facile, low-temperature chemical synthesis of what are termed "algae type nanostructures" in bundled forms. researchgate.netdntb.gov.ua These structures represent a higher level of organization beyond individual nanoparticles and are grown to form a pure tetragonal β-phase of Ag₂HgI₄. researchgate.net
Template-assisted synthesis is a powerful method within nanoarchitectonics for fabricating ordered nanostructures. arxiv.orgresearchgate.net This technique uses a pre-fabricated porous material as a scaffold to direct the growth of a new material within its pores or on its surface. A widely used template is anodic aluminum oxide (AAO), which contains a high density of uniform, parallel nanopores. arxiv.orgresearchgate.net
While direct template-assisted growth of Ag₂HgI₄ is not detailed in the available literature, the methodology is well-established for related materials like silver. The process for growing silver nanowires using an AAO template involves the following general steps:
Template Fabrication: An AAO membrane with desired pore diameter and density is prepared. arxiv.org
Metal Deposition: A silver-containing solution is brought into contact with the template, and silver is deposited within the nanopores, typically via electrodeposition. arxiv.orgresearchgate.net
Template Removal: The AAO template is subsequently dissolved using a chemical etchant, leaving behind an array of free-standing nanowires. arxiv.org
This template-based approach offers precise control over the dimensions (length and diameter) and alignment of the resulting nanostructures. By applying this methodology, it is conceivable to synthesize ordered arrays of Ag₂HgI₄ nanowires or nanotubes, thereby controlling their optical and electronic properties for specific device applications.
Single Crystal Growth Techniques for this compound
The growth of large, high-purity single crystals is essential for applications that require superior electronic and optical properties, such as in radiation detectors and optical components. While detailed reports on the growth of bulk single crystals of the ternary compound Ag₂HgI₄ are scarce, the fundamental techniques used for related inorganic and complex metal-halide compounds are applicable. muni.czacadpubl.eu These methods typically involve crystallization from a melt or a solution under highly controlled conditions.
Two of the most prominent melt growth techniques are the Bridgman and Czochralski methods:
Bridgman Technique: This method involves melting the polycrystalline source material in a crucible that has a conical tip. acadpubl.eu The crucible is then slowly lowered through a sharp temperature gradient. Crystallization begins at the cooler, pointed end, which promotes the formation of a single nucleus. As the crucible continues to move into the cooler zone, the single crystal grows and progressively fills the entire container. acadpubl.eu This technique is advantageous for its simplicity and ability to produce crystals with a pre-assigned shape defined by the crucible. acadpubl.eu
Czochralski Technique: In this method, the source material is melted in a crucible, and the temperature is maintained just above the melting point. muni.cz A small, high-quality seed crystal is dipped into the melt and then slowly pulled upward while being rotated. muni.cz The melt solidifies on the seed, and a large, cylindrical single crystal (boule) is grown, with its quality being independent of the crucible walls. acadpubl.eu This method can produce crystals with very low defect densities. muni.cz
Polymorphism and Phase Transitions in this compound
The ability of a solid material to exist in more than one crystal structure is known as polymorphism. azom.com These different forms, or polymorphs, can exhibit distinct physicochemical properties and can transform from one to another under the influence of external factors like temperature and pressure. azom.comnih.gov The study of these transformations provides a deeper, molecule-level understanding of the processes involved. nih.gov
In this compound, the most prominent phase transition is the order-disorder transition that occurs at approximately 50-52°C. researchgate.netupb.ro Below this temperature, the compound exists in the ordered β-phase, and above it, in the disordered, superionic α-phase. researchgate.net This transition is responsible for the material's characteristic color change from yellow to orange and a significant increase in ionic conductivity. researchgate.net
At room temperature, this compound exists in the stable, ordered β-phase, which has a tetragonal crystal structure. researchgate.netupb.ro In this phase, the iodide ions form a face-centered cubic (f.c.c.) arrangement. researchgate.net The structure of the β-phase is characterized by an ordered arrangement of the silver (Ag⁺) and mercury (Hg²⁺) cations within the tetrahedral sites of the iodide lattice. researchgate.netchemtube3d.com
Rietveld refinement of X-ray diffraction data has provided detailed structural parameters for the β-phase. The lattice parameters have been determined to be a = 6.0672 Å and c = 12.2266 Å at room temperature. researchgate.net Other studies have reported similar lattice constants of a = b = 6.31858 Å and c = 12.60247 Å, also confirming the tetragonal β-phase. researchgate.net A separate investigation reported lattice parameters of a = 6.3 Å and c = 12.6 Å at room temperature, with the primitive Wiegner-Seitz cell exhibiting S4 symmetry. upb.ro
Table 1: Reported Lattice Parameters for β-Ag₂HgI₄
| Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Crystal System | Reference |
|---|---|---|---|
| 6.0672 | 12.2266 | Tetragonal | researchgate.net |
| 6.31858 | 12.60247 | Tetragonal | researchgate.net |
| 6.3 | 12.6 | Tetragonal | upb.ro |
| 2.84 | - | - | materialsproject.org |
Above the transition temperature of about 50°C, this compound transforms into the α-phase. researchgate.net This high-temperature phase possesses a disordered cubic crystal structure. upb.ro While the iodide sublattice maintains a face-centered cubic arrangement, similar to the β-phase, the key difference lies in the distribution of the cations. upb.ro
In the α-phase, the silver and mercury cations are irregularly arranged over the available tetrahedrally coordinated positions. researchgate.netupb.ro This disorder means that the three cations (two Ag⁺ and one Hg²⁺) statistically occupy the four available tetrahedral sites within the face-centered cubic unit cell of iodide ions. nih.gov On average, each cation site has an occupancy of ½ Ag⁺ and ¼ Hg²⁺, with one site remaining vacant. researchgate.netupb.roresearchgate.net This disordered arrangement is directly responsible for the high ionic conductivity observed in the α-phase, which is about 100 times greater than that of the β-phase. researchgate.net
The phase diagram of this compound becomes more complex under high pressure. aps.orgcapes.gov.br Studies using differential scanning calorimetry and high-pressure X-ray diffraction have revealed several pressure-induced phase transitions. researchgate.netaps.org
The phase diagram up to 1 GPa is characterized by two triple points: one at 0.477 GPa and 328.5 K, and another at 0.74 GPa and 400.5 K. aps.org At ambient temperature, a transition between ordered phases occurs at 0.62 GPa upon increasing pressure, and at 0.47 GPa upon decreasing pressure. aps.org The temperature of the β to α order-disorder transition initially increases with pressure, reaching a maximum of 334 K at 0.42 GPa. aps.org
Further transitions to other disordered high-temperature phases have been observed. aps.org For instance, at approximately 410 K, a transition to a δ-phase occurs, and another transition to an ε-phase happens at around 445 K. researchgate.net The δ-phase has a distorted hexagonal close-packed (h.c.p.) anion sublattice with cations disordered over octahedral and tetrahedral sites. researchgate.net In the ε-phase, the cations are distributed over tetrahedral and trigonal interstices within a body-centered cubic (b.c.c.) anion sublattice. researchgate.net
High-pressure X-ray diffraction studies up to 5 GPa have shown that around 0.7 GPa, this compound dissociates into silver iodide (AgI) and mercury(II) iodide (HgI₂). researchgate.net Another transition is observed at approximately 1.3 GPa, which is attributed to a structural change within the newly formed HgI₂. researchgate.net Some studies have proposed phase boundaries at 8 kb, 20 kb, and 36 kb (0.8, 2.0, and 3.6 GPa). capes.gov.br
The defining feature of the superionic α-phase of this compound is the disorder within the cation sublattice. researchgate.netcapes.gov.br This disorder, where Ag⁺ and Hg²⁺ ions are distributed randomly among the tetrahedral voids of the iodide lattice, creates a high concentration of mobile charge carriers. researchgate.netupb.ronih.gov The presence of vacant lattice sites allows for the relatively free movement of the cations, leading to high ionic conductivity. chemtube3d.comnih.govontosight.ai
The transition from the ordered β-phase to the disordered α-phase is a first-order phase transition. researchgate.net This transition is associated with a significant increase in ionic mobility. chemtube3d.com Molecular dynamics simulations have identified two different diffusion mechanisms for Ag⁺ ions, which occur through a subset of the tetrahedrally coordinated interstices. researchgate.net This high mobility of the silver ions is the primary reason for the material's classification as a superionic conductor or solid electrolyte. researchgate.netontosight.ai
Advanced X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) is a fundamental, non-destructive technique for characterizing the crystalline structure of materials. acs.org It provides crucial information about phase identification, lattice parameters, and crystallinity. acs.org
Powder X-ray diffraction (PXRD) is extensively used to study this compound. upb.roresearchgate.netresearchgate.net The technique confirms the polycrystalline nature of synthesized powders through the presence of sharp peaks in the diffractogram. upb.roresearchgate.net By comparing the experimental diffraction data with standard reference patterns, such as JCPDS card No. 74-0168, the formation of a single-phase tetragonal structure can be verified. upb.roresearchgate.net
PXRD analysis is crucial for determining the lattice parameters of the different phases of this compound. For the tetragonal β-phase, various studies have reported lattice parameters, which are summarized in the table below. These studies confirm the tetragonal structure and provide the fundamental dimensions of the unit cell. upb.roresearchgate.net For instance, one study reported lattice constants of a = b = 6.31858 Å and c = 12.60247 Å, with a preferred orientation along the (112) plane. researchgate.net Another study using solvothermally prepared nanopowder identified a single-phase tetragonal structure with a dominant orientation along the (112) diffraction plane. upb.ro
Table 2: PXRD Data for Ag₂HgI₄
| Phase | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Dominant Orientation | Reference |
|---|---|---|---|---|---|
| β | Tetragonal | 6.31858 | 12.60247 | (112) | researchgate.net |
| β | Tetragonal | - | - | (112) | upb.ro |
Single-Crystal X-ray Diffraction for Atomic Positions and Bond Geometries
Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive method used to determine the precise internal lattice structure of crystalline materials. carleton.edu This technique provides detailed information on unit cell dimensions, the specific positions of atoms within the lattice, and the lengths and angles of the chemical bonds that hold the structure together. carleton.edusevenstarpharm.com
For this compound, SCXRD has been instrumental in characterizing its different crystalline forms. In its low-temperature β-phase, Ag₂HgI₄ adopts a tetragonal crystal structure. aip.org The analysis of diffraction data allows for the refinement of the crystal structure, yielding accurate atomic coordinates and displacement parameters. researchgate.net From these atomic positions, crucial geometric details such as the bond lengths between mercury and iodine (Hg-I) and silver and iodine (Ag-I), as well as the angles between these bonds, can be precisely calculated. sevenstarpharm.com This information is fundamental to understanding the nature of the chemical bonding and the stability of the crystal lattice. While obtaining large single crystals of Ag₂HgI₄ suitable for diffraction can be challenging, even small, high-quality crystals can provide the necessary data for a complete structural determination. aip.org
Below is an interactive table summarizing the kind of crystallographic data obtainable from an SCXRD experiment on a hypothetical β-Ag₂HgI₄ crystal.
| Parameter | Value | Description |
| Crystal System | Tetragonal | The crystal system describes the symmetry of the unit cell. |
| Space Group | I4 | The space group defines the crystal's symmetry elements. |
| a, b (Å) | 6.32 | The lengths of the a and b axes of the unit cell. |
| c (Å) | 12.64 | The length of the c axis of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |
| Atom | x | y |
| Hg | 0.0000 | 0.0000 |
| Ag | 0.0000 | 0.5000 |
| I | 0.2500 | 0.2500 |
| Bond | Length (Å) | Angle (°) |
| Hg-I | ~2.84 | - |
| I-Hg-I | ~109.5 | The angle formed by two Iodine atoms with a central Mercury atom, typical for tetrahedral coordination. |
Temperature-Dependent and In-Situ XRD for Phase Transition Dynamics
Temperature-dependent and in-situ X-ray diffraction are crucial techniques for studying the dynamics of phase transitions in materials like this compound. aps.orgrsc.org These methods involve collecting diffraction patterns while the sample is heated or cooled, allowing researchers to observe structural changes as they happen. rsc.org
This compound is well-known for its thermochromic properties, transitioning from a yellow, low-temperature β-phase to a red, high-temperature α-phase at approximately 325 K (52°C). aps.org This order-disorder transition can be directly observed using temperature-dependent XRD. As the temperature increases, the diffraction pattern changes, reflecting the rearrangement of the crystal structure. researchgate.net In-situ XRD experiments, which can be performed with high time resolution, allow for the characterization of the structural evolution and the precise determination of the transition's onset. aps.org By analyzing the changes in peak positions and intensities, the kinetics of the phase transition can be studied. For instance, the rate of transformation and the coexistence of different phases can be quantified. rsc.orgresearchgate.net
The β to α phase transition in Ag₂HgI₄ is a first-order structural phase transition, characterized by a sharp change in conductivity. researchgate.net Studies have shown that the transition temperature can be influenced by factors such as the presence of dopants. researchgate.netias.ac.in
High-Pressure X-ray Diffraction
High-pressure X-ray diffraction (HP-XRD) is an experimental technique used to investigate the structural properties of materials under extreme pressures. esrf.fr This method has been applied to this compound to understand its behavior under compression. researchgate.net
Studies have shown that applying pressure to Ag₂HgI₄ can induce significant structural changes. At a pressure of around 0.7 GPa, Ag₂HgI₄ has been observed to dissociate into its constituent binary halides, silver iodide (AgI) and mercury iodide (HgI₂). researchgate.net Further increases in pressure, to approximately 1.3 GPa, cause a structural phase transition within the newly formed HgI₂. researchgate.net The phase diagram of Ag₂HgI₄ is complex, featuring multiple triple points where three different phases can coexist. aps.org For example, two such points have been identified at 0.477 GPa, 328.5 K and 0.74 GPa, 400.5 K. aps.org The temperature of the β to α phase transition is also affected by pressure, initially increasing from 325 K at ambient pressure to a maximum of 334 K at 0.42 GPa. aps.org
The following table summarizes key findings from high-pressure studies on Ag₂HgI₄.
| Pressure (GPa) | Temperature (K) | Observed Phenomenon | Reference |
| 0.0001 | 325 | β to α phase transition | aps.org |
| 0.42 | 334 | Maximum temperature for the β to α phase transition under pressure | aps.org |
| 0.477 | 328.5 | Triple point in the phase diagram | aps.org |
| 0.7 | Ambient | Dissociation into AgI and HgI₂ | researchgate.net |
| 0.74 | 400.5 | Second triple point in the phase diagram | aps.org |
| 1.3 | Ambient | Structural phase transition within HgI₂ | researchgate.net |
Neutron Diffraction for Local Order and Disorder Phenomena
Neutron diffraction is a powerful technique for determining the crystallographic structure of materials, and it is particularly sensitive to the positions of lighter atoms and can distinguish between isotopes. aps.orgill.eu This makes it a valuable tool for studying local order and disorder phenomena in complex materials like this compound. aps.org
In the context of Ag₂HgI₄, neutron powder diffraction has been used to investigate the crystal structure of its different phases, including the high-temperature superionic phases. researchgate.net In the disordered α-phase, where the silver ions exhibit high mobility, neutron diffraction can provide insights into the probabilistic distribution of these mobile ions within the iodide sublattice. By combining Rietveld refinement of the average structure with pair distribution function (PDF) analysis, which probes the local structure, a more complete picture of both long-range order and short-range deviations can be obtained. aps.org These studies are crucial for understanding the mechanisms of superionic conduction in this material. researchgate.net
Electron Microscopy for Microstructural and Nanostructural Analysis
Electron microscopy techniques use a beam of electrons to generate high-resolution images of a specimen's microstructure and nanostructure, providing information that is not accessible with optical microscopy. unifr.ch
Scanning Electron Microscopy (SEM) for Morphology and Grain Features
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample, revealing details about its morphology, topography, and composition. unifr.chhitachi-hightech.com In the study of this compound, SEM has been employed to examine the surface features of thin films and polycrystalline samples. researchgate.net
SEM images can reveal the size, shape, and arrangement of grains in a polycrystalline material. hitachi-hightech.com For Ag₂HgI₄ films, SEM analysis has shown that it is possible to produce dense and well-defined grains. researchgate.net The morphology and crystal size can be influenced by the preparation conditions. grafiati.com This type of microstructural information is important as it can affect the material's physical properties.
Transmission Electron Microscopy (TEM) for Microstructure and Crystal Defects
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the investigation of the internal microstructure of a material, including the visualization of crystal defects. unifr.cheag.com
In studies of this compound, TEM has been used to verify the polycrystalline nature of thin films. researchgate.net TEM can also be used to identify various types of crystal defects, such as dislocations and stacking faults, which are interruptions in the regular arrangement of atoms. eag.comresearchgate.net The presence and nature of these defects can have a significant impact on the material's properties. While point defects are generally not observable with TEM, larger defects like voids and precipitates can be seen. eag.com In related silver halide materials, TEM has been instrumental in characterizing twin domains and stacking faults. grafiati.comnih.gov
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a pivotal transmission electron microscope (TEM) technique used for determining the crystal structure of materials. wikipedia.org By illuminating a specific, selected area of a sample with a parallel electron beam, a diffraction pattern is generated, which provides detailed information about the specimen's crystallinity, lattice parameters, orientation, and structural defects. wikipedia.orgxray.cz The technique is capable of analyzing micro- or nano-sized regions of a sample. xray.cztaylorandfrancis.com
The nature of the SAED pattern is directly indicative of the sample's structure.
Single-crystal materials , like a well-formed individual crystal of this compound, produce a pattern of sharp, discrete spots. The geometric arrangement of these spots corresponds to the reciprocal lattice of the crystal, allowing for the determination of its crystallographic orientation and lattice constants. youtube.com
Polycrystalline materials , which consist of many small, randomly oriented crystallites, generate a pattern of concentric rings. youtube.comresearchgate.net Each ring corresponds to a specific set of lattice planes that satisfy the Bragg diffraction condition, with the collection of orientations in the different crystallites causing the spots to merge into continuous circles. youtube.com
Amorphous materials , lacking long-range atomic order, produce diffuse, broad rings, indicating the absence of a crystalline lattice. youtube.com
For this compound (Ag₂HgI₄), which has a tetragonal crystal structure at room temperature, SAED analysis can confirm its phase and crystallinity. materialsproject.orgresearchgate.net A SAED pattern taken from a single nanocrystal of Ag₂HgI₄ would exhibit a distinct dot pattern conforming to its tetragonal symmetry. In contrast, a pattern from a sample of Ag₂HgI₄ nano-powder would likely show ring-like diffraction, indicating its polycrystalline nature. researchgate.netresearchgate.net Analysis of these patterns can be used to measure interplanar spacings (d-spacing) and identify the crystal planes, confirming the structure. youtube.com
Defect Chemistry and Non-Stoichiometry Investigations
Defect chemistry is the study of crystalline imperfections and their effect on the material's properties. In ionic conductors like this compound, defects are not merely flaws but are fundamental to their functional behavior, particularly their ability to conduct ions. tpu.ru The high ionic conductivity in the high-temperature α-phase of Ag₂HgI₄ is a direct consequence of its unique defect structure. niscpr.res.iniitd.ac.in This phase is characterized by a disordered cation sublattice where the Ag⁺ and Hg²⁺ ions are distributed over numerous available crystallographic sites, creating a high concentration of intrinsic defects. researchgate.net
Investigations into the structure often reveal deviations from perfect stoichiometry, which can be introduced during synthesis or processing. osti.gov For instance, in the related compound mercuric iodide (HgI₂), non-stoichiometric behavior can be revealed by techniques like differential scanning calorimetry, showing eutectic melting with excess mercury or iodine. While Ag₂HgI₄ is generally considered a stoichiometric compound, local deviations and the presence of various point defects govern its transport properties. researchgate.nettpu.ru
Point Defects and Their Influence on Ionic Transport
The remarkable ionic conductivity of α-Ag₂HgI₄ stems from a high degree of intrinsic point defects. Point defects are zero-dimensional imperfections in the crystal lattice, such as vacancies (missing atoms) and interstitials (atoms in positions not normally occupied). tpu.ru In Ag₂HgI₄, the predominant type of point defect is the Frenkel defect, which involves a cation (primarily Ag⁺) moving from its regular lattice position to an interstitial site, thereby creating a vacancy-interstitial pair. iitd.ac.inresearchgate.net
In the low-temperature β-phase, the cations are in ordered positions. researchgate.net However, upon transitioning to the high-temperature, superionic α-phase, the silver and mercury cations become disordered and are distributed over multiple equivalent lattice sites within the rigid iodide sublattice. niscpr.res.inresearchgate.net This creates a scenario where there are more available sites than cations, resulting in a high concentration of vacancies. It is the movement of silver ions hopping between these vacant sites that is the primary mechanism for ionic transport. niscpr.res.in The energy barrier for this hopping is relatively low, facilitating high mobility. arxiv.org
The effective number of charge-carrying vacancies may be influenced by factors such as Coulomb repulsion between the mobile ions. arxiv.org The grain boundaries in polycrystalline samples can also act as a source of defects or create space charge regions that can either block or enhance ionic transport depending on the specific conditions. niscpr.res.in
Dislocation Density and Lattice Strain Analysis
Beyond point defects, extended defects like dislocations (linear imperfections) and lattice strain also play a significant role in the material's properties. Dislocations are one-dimensional defects that can influence mechanical and electrical properties. The dislocation density, which is the total length of dislocation lines per unit volume, can be estimated from the broadening of X-ray diffraction (XRD) peaks. For Ag₂HgI₄ nano-powder synthesized via a solvothermal method, a dislocation density has been calculated. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Predominant Defect Type | Cationic Frenkel Defects | iitd.ac.inresearchgate.net |
| Primary Charge Carrier | Silver Ions (Ag⁺) | niscpr.res.in |
| Calculated Dislocation Density (Nano-powder) | 2.23 x 10¹⁰ lines/cm² | researchgate.net |
Lattice strain, or the microscopic distortion of the crystal lattice, can arise from dislocations, grain boundaries, and other defects. niscpr.res.in In nanophase materials, the high density of grain boundaries can lead to significant lattice mismatch and strain. This strain can be analyzed using methods like the Williamson-Hall plot, which separates the contributions of crystallite size and lattice strain to the broadening of diffraction peaks. researchgate.net Such analyses have been performed on Ag₂HgI₄, confirming the presence of lattice strain in nanocrystalline samples. researchgate.net These structural imperfections at grain boundaries can impede the motion of charge carriers, contributing to grain boundary resistance which is observable in impedance spectroscopy studies. niscpr.res.in
Advanced Spectroscopic Characterization of Mercury Silver Iodide
Vibrational Spectroscopy
Vibrational spectroscopy is a crucial tool for probing the interatomic vibrations and lattice dynamics of mercury silver iodide, offering information on its crystal structure, phonon modes, and phase transitions.
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material. In the case of this compound, it is instrumental in identifying the characteristic phonon modes and monitoring its well-known thermochromic phase transition. The low-temperature β-phase of Ag₂HgI₄ transitions to the high-temperature α-phase at approximately 51°C. This transition involves a significant change in the crystal structure, which is reflected in the Raman spectrum. researchgate.netresearchgate.net
Studies have identified several Raman active vibrational modes for the tetragonal β-phase of Ag₂HgI₄ nanostructures. researchgate.netresearchgate.net These modes are associated with the stretching and bending vibrations of the Ag-I and Hg-I bonds within the crystal lattice. The pressure dependence of these Raman spectra has also been investigated to understand the behavior of the material under high-pressure conditions. iaea.org
The phase transition from the yellow β-phase to the orange/red α-phase is accompanied by changes in the Raman peaks. researchgate.net As the temperature increases towards the transition temperature, shifts in the peak positions and changes in their intensities can be observed, providing a method to monitor the phase transition in real-time. nih.govnih.gov The interaction between different phonon modes, known as phonon-phonon interactions, can also influence the Raman scattering at different temperatures. nih.govacs.org
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~60 | Lattice/External Modes |
| 107 | Ag-I/Hg-I Vibrational Modes |
| 151 | Ag-I/Hg-I Vibrational Modes |
| 268 | Ag-I/Hg-I Vibrational Modes |
Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by providing information about the vibrational modes that are infrared active. This technique measures the absorption of infrared radiation by the material, which excites molecular vibrations such as stretching, bending, and rocking. researchgate.net For this compound, FTIR can be used to probe the bonding environment of the constituent ions. nih.gov
The vibrational modes observed in the FTIR spectrum are related to the fundamental vibrations of the Ag-I and Hg-I bonds. nih.gov The positions and intensities of the absorption bands can provide information about the strength and nature of these chemical bonds. mdpi.comresearchgate.net Changes in the FTIR spectrum can also be used to study structural transformations, including the β to α phase transition, as the changes in crystal symmetry will alter the infrared active modes.
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques are employed to investigate the electronic structure of this compound, including its electronic transitions, band gap, and the presence of defect states.
UV-Visible spectroscopy is a key technique for characterizing the optical properties and determining the electronic band gap of semiconductor materials like this compound. caltech.eduthermofisher.com This method involves measuring the absorption or reflection of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to excite electrons from the valence band to the conduction band. ubbcluj.roshu.ac.uklibretexts.orguzh.chslideshare.net
The thermochromic nature of Ag₂HgI₄ is readily observed using UV-Visible reflectance spectroscopy. researchgate.net As the material is heated through its phase transition, the color change from yellow to orange/red is accompanied by a shift in the absorption edge to longer wavelengths (a red shift). researchgate.net This indicates a decrease in the band gap energy at higher temperatures. researchgate.net The band gap (Eg) can be estimated from the diffuse reflectance spectra by applying the Kubelka-Munk function and plotting (F(R)hν)² against the photon energy (hν). researchgate.netredalyc.org
| Temperature (°C) | Phase | Band Gap (eV) |
|---|---|---|
| 25 | β-phase (yellow) | ~2.25 |
| 55 | α-phase (orange/red) | ~2.12 |
Photoluminescence (PL) spectroscopy is a sensitive technique used to study the electronic structure and investigate the presence of defect states within a material. aps.org In PL, a material is excited with photons of energy greater than its band gap, causing electrons to be promoted to the conduction band. The subsequent radiative recombination of these excited electrons with holes in the valence band results in the emission of light, which is the photoluminescence.
The PL spectrum of this compound can provide information about its band-edge emission, which corresponds to the band gap energy. researchgate.net Additionally, the presence of impurities or crystal defects can create energy levels within the band gap, leading to luminescence at lower energies. researchgate.netiphy.ac.cnresearchgate.net The analysis of these defect-related PL peaks can help in understanding the quality of the crystal and the nature of the defects present. iphy.ac.cn The PL spectra of (Ag₁₋ₓCuₓ)₂HgI₄ solid solutions have been shown to red-shift with increasing copper content, indicating a modification of the electronic structure. researchgate.net
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comcardiff.ac.ukcardiff.ac.uk In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined.
For this compound, XPS can be used to confirm the presence of silver, mercury, and iodine and to determine their respective oxidation states. researchgate.netkombyonyx.com The binding energies of the Ag 3d, Hg 4f, and I 3d core levels are characteristic of their chemical environment. sci-hub.sethermofisher.com Small shifts in these binding energies, known as chemical shifts, can provide information about the nature of the chemical bonding between the elements in the compound. eag.com For instance, the binding energy of silver in Ag₂HgI₄ can be compared to that of metallic silver or other silver compounds to understand its bonding characteristics within the iodide lattice. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ionic Motion and Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for probing the structure and dynamics of ions in solid-state materials on a microscopic level. nih.gov In the context of ionic conductors like this compound, NMR can provide detailed information about the mobility of charge carriers (ionic motion) and the specific crystallographic or coordination sites they occupy (local environments). nih.gov NMR parameters such as chemical shifts, spectral line shapes, and spin-lattice relaxation times are sensitive to the motional frequencies of ions and the structure of their immediate surroundings. nih.gov
While specific NMR studies on this compound (Ag₂HgI₄) are not extensively reported, the technique has been widely applied to related silver-based fast-ion conductors, such as silver iodide (AgI) and various silver iodide-doped glasses. nih.govaps.org In these systems, ¹⁰⁹Ag NMR is particularly valuable. The mobility of silver ions (Ag⁺) is clearly demonstrated by the temperature dependence of the NMR linewidths. nih.gov At low temperatures, where the ions are relatively static, the spectral lines are broad. As the temperature increases, the rapid movement of Ag⁺ ions leads to an averaging of the local magnetic fields, resulting in a significant narrowing of the NMR line. This phenomenon, known as motional narrowing, provides direct evidence of increasing ionic mobility. aps.org
Furthermore, spin-lattice relaxation time (T₁) measurements as a function of temperature can yield quantitative data on ionic hopping rates and the activation energies for ion diffusion. aps.org The analysis of relaxation data often reveals a broad minimum when plotted against inverse temperature, which is characteristic of ionic motion. aps.org Studies on AgI-based glasses have shown that the chemical shift of ¹⁰⁹Ag is strongly dependent on its local environment, particularly on whether the silver ion is bound to iodine or oxygen atoms, allowing for the characterization of different silver sites within the material. nih.gov These methodologies are directly applicable to the study of Ag₂HgI₄ to elucidate the distinct dynamics and local environments of the mobile Ag⁺ ions.
| NMR Parameter | Information Obtained | Typical Observation in Ag⁺ Conductors |
|---|---|---|
| Linewidth (Line Shape) | Ionic mobility, presence of distinct ionic populations | Line narrowing with increasing temperature indicates increased Ag⁺ mobility. nih.govaps.org |
| Spin-Lattice Relaxation (T₁) | Hopping rates, activation energy for ionic motion | A broad minimum in T₁ vs. inverse temperature plot is characteristic of the motional process. aps.org |
| Chemical Shift | Local coordination environment, nature of chemical bonding | Shift depends on whether Ag⁺ is bound to iodine or other anions (e.g., oxygen), indicating different local sites. nih.gov |
Dielectric Spectroscopy for Ionic Conduction Mechanisms and Relaxation Phenomena
Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. eynocs.de By applying an alternating electric field and analyzing the material's response, it provides deep insights into the mechanisms of ionic conduction, charge carrier dynamics, and dielectric relaxation phenomena. eynocs.devt.edu For an ionic conductor like this compound, this method can distinguish between different charge transport processes occurring over various frequency ranges. ias.ac.in
In studies of nanophase Ag₂HgI₄, the dielectric constant (ε′), dielectric loss tangent (tan δ), and AC conductivity (σₐ.c.) have been investigated over a wide range of frequencies and temperatures. ias.ac.in It has been found that these properties in nanostructured Ag₂HgI₄ are significantly different from those of its bulk, polycrystalline counterpart. For example, the dielectric constant of nano-Ag₂HgI₄ at 0.25 MHz and 300 K was found to be approximately 20, whereas the reported value for the bulk material is less than 10. ias.ac.in This enhancement in the dielectric constant in nanomaterials is often attributed to space charge effects at the grain boundaries and the defect structure inherent to nanoparticles. ias.ac.inias.ac.in
The frequency dependence of AC conductivity provides information about the conduction mechanism. At higher frequencies, the conductivity typically increases, which is a characteristic feature of ion hopping transport in disordered materials. kpfu.ru The temperature dependence of dielectric properties is also crucial. As temperature rises, the orientation of dipoles is facilitated, and ionic polarization increases, leading to a higher dielectric constant. ias.ac.in At elevated temperatures, the hopping of mobile ions becomes a dominant factor, significantly enhancing the dielectric constant and conductivity. ias.ac.in The presence of relaxation peaks in the dielectric loss spectra (tan δ vs. frequency) can be correlated with the characteristic timescale of ionic hopping processes, providing a means to study the dynamics of charge carrier relaxation. vt.edu
| Property | Nanophase Ag₂HgI₄ | Polycrystalline (Bulk) Ag₂HgI₄ | Reference |
|---|---|---|---|
| Dielectric Constant (ε′) at 0.25 MHz, 300 K | ~20 | <10 | ias.ac.in |
| Dielectric Constant (ε′) in α-phase at 13 MHz, 328 K | ~100 | 5.1 | ias.ac.in |
| General Observation | Higher ε′, tan δ, and σₐ.c. values | Lower values compared to nanophase material | ias.ac.in |
Advanced Material Properties and Associated Phenomena of Mercury Silver Iodide
Ionic Conductivity and Transport Mechanisms
The electrical properties of mercury silver iodide are dominated by ionic conduction, which undergoes a dramatic change at its phase transition temperature. Below this temperature, in its β-phase, the compound is a modest ionic conductor, but it transforms into a superionic conductor in its α-phase at elevated temperatures.
Temperature and Frequency Dependence of Ionic Conductivity
The ionic conductivity of Ag₂HgI₄ is highly dependent on temperature. As the temperature increases, the conductivity follows an Arrhenius-type (thermally activated) behavior. researchgate.net A sharp, significant increase in conductivity is observed at the β-α phase transition temperature, which occurs around 50°C (323 K). researchgate.netaip.org This transition is accompanied by a 50-fold increase in ionic conductivity. researchgate.net Above the transition temperature, the material enters the superionic α-phase, characterized by very high ionic conductivity. researchgate.netresearchgate.net
The conductivity of Ag₂HgI₄ also exhibits a dependence on the frequency of the applied electric field. Studies measuring electrical conductivity at various frequencies (from 100 Hz to 10 kHz) show that increasing the frequency generally increases the conductivity. researchgate.netresearchgate.net AC conductivity (σ'(ω)) measurements often show a dispersive behavior at higher frequencies, which can be described by a power law, while a nearly constant plateau is observed at lower frequencies, corresponding to the DC conductivity.
Activation Energies and Charge Carrier Dynamics
The movement of ions through the crystal lattice is an activated process, requiring the charge carriers to overcome an energy barrier. The activation energy (Ea) for ionic motion can be determined from the temperature dependence of conductivity. Different activation energies are reported for the pre-transition (β-phase) and post-transition (α-phase) states. researchgate.netresearchgate.net For instance, one study on a composite system reported an activation energy of 1.6 eV for Ag+ ion migration. researchgate.net
The charge carriers in Ag₂HgI₄ are the metallic cations (Ag⁺ and Hg²⁺). researchgate.net In the low-temperature, ordered β-phase, these ions are confined to specific sites within the tetragonal crystal lattice. researchgate.net As the material transitions to the high-temperature, disordered α-phase, the cations become randomly distributed among a larger number of available tetrahedral sites. umass.educhemtube3d.com This disorder and the availability of vacant sites create pathways for the cations to move easily through the lattice under the influence of an electric field, leading to high ionic conductivity. umass.edu
Superionic State and Fast Ion Transport
The high-temperature α-phase of Ag₂HgI₄ is known as the superionic state. This state is characterized by exceptionally high ionic conductivity, comparable to that of liquid electrolytes. researchgate.net The transition to this state occurs at approximately 50-51°C. researchgate.netresearchgate.net
The phenomenon of fast ion transport is a direct consequence of the crystal structure of the α-phase. In this disordered phase, the number of available lattice sites for the cations is greater than the number of cations themselves. chemtube3d.com This creates a "molten" sublattice of cations within the rigid framework of the iodide anions, allowing for rapid movement of Ag⁺ and Hg²⁺ ions throughout the material. researchgate.netumass.edu This order-disorder phase transition is the fundamental mechanism behind the compound's thermochromic and superionic properties. researchgate.netresearchgate.net
Thermochromic Behavior and Kinetics of Phase Transitions
The distinct thermochromic properties of this compound—changing color from yellow to orange/red upon heating—are a visual manifestation of the underlying structural phase transition. researchgate.netyoutube.com This reversible color change is directly linked to the thermodynamic changes occurring within the material.
Thermodynamic Aspects of Phase Transitions (e.g., Enthalpy Changes via DSC/DTA)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are key techniques used to study the thermodynamics of the phase transition in Ag₂HgI₄. These methods measure the heat flow into or out of a sample as it is heated or cooled, revealing the temperatures and enthalpy changes associated with phase transitions.
DSC analysis of Ag₂HgI₄ shows a sharp endothermic peak upon heating, corresponding to the energy absorbed during the β-to-α phase transition. researchgate.net This confirms the first-order nature of the transition. The transition temperature (Tc) has been identified by DSC to be around 51°C during heating. researchgate.net Upon cooling, an exothermic peak is observed at a lower temperature (around 40°C), indicating thermal hysteresis, which is common for solid-state structural transitions. researchgate.net
The data gathered from these analyses provide crucial thermodynamic values, such as the enthalpy of transition (ΔH), which quantifies the energy required to induce the structural change.
| Analysis Method | Transition | Transition Temperature (Heating) | Transition Temperature (Cooling) | Reference |
| DSC | β → α | 51°C | 40°C | researchgate.net |
| Impedance Spectroscopy | β → α | 53°C (326 K) | - | researchgate.net |
Hysteresis in Thermal Cycling
The order-disorder phase transition in this compound (Ag₂HgI₄) exhibits a notable thermal hysteresis, a phenomenon characteristic of first-order phase transitions. aps.org This hysteresis is observable in the difference between the transition temperature upon heating and the transition temperature upon cooling.
Calorimetric studies have demonstrated this effect clearly. For instance, in synthesized powders of Ag₂HgI₄, a sharp endothermic peak is observed at approximately 51°C during the heating cycle, corresponding to the β-to-α phase transition. However, upon cooling, the reverse α-to-β transition occurs at a lower temperature, around 40°C. researchgate.net This difference in transition temperatures defines the width of the hysteresis loop.
The origin of this thermal hysteresis in Ag₂HgI₄ is attributed to the polymorphism of the substance. researchgate.net The nucleation and growth of the new phase during the transition require overcoming an energy barrier. During heating, the β-phase can be superheated above the equilibrium transition temperature before the α-phase nucleates and grows. Similarly, during cooling, the α-phase can be supercooled below the equilibrium transition temperature before the β-phase re-forms.
The width of the hysteresis loop can be influenced by factors such as the heating and cooling rates, particle size, and the presence of impurities or defects in the crystal lattice. For example, in some cases, repeated thermal cycling can lead to changes in the material's crystallinity, which in turn can affect the characteristics of the hysteresis loop. researchgate.net In certain alloys, the thermal hysteresis is a measure of the energy dissipated during the phase transformation, often related to the latent heat of the transition. aps.org
The following table summarizes the transition temperatures observed during thermal cycling of this compound, illustrating the hysteresis.
| Process | Transition Temperature (°C) | Reference |
|---|---|---|
| Heating (β → α) | 51 | researchgate.net |
| Cooling (α → β) | 40 | researchgate.net |
Non-Isothermal Kinetic Studies of Phase Transformations
Non-isothermal kinetic studies are crucial for understanding the mechanism and energetics of phase transformations in materials under continuous heating or cooling conditions. For this compound, such studies have been conducted using techniques like Differential Thermal Analysis (DTA) at various heating rates.
In a study on Ag₂HgI₄ nanoparticles, DTA was performed at heating rates of 5, 10, 15, 20, 25, and 30 °C/minute. The data revealed that the phase transition temperature shifts to higher values as the heating rate increases. This shift is a characteristic feature of kinetically controlled processes.
To analyze the kinetics of this solid-state phase transition, several models can be employed to determine the apparent activation energy (Eₐ). The activation energy represents the energy barrier that must be overcome for the transformation to occur. Commonly used methods for non-isothermal analysis include the Kissinger, Flynn-Wall-Ozawa, and Augis-Bennett approaches. The application of these models to the experimental DTA data allows for a quantitative understanding of the transformation kinetics.
The Kissinger equation is often used to determine the activation energy from the variation of the peak temperature with the heating rate. The Flynn-Wall-Ozawa method is an integral isoconversional method that can determine the activation energy as a function of the extent of conversion. The Augis-Bennett method provides another means to calculate the activation energy and the pre-exponential factor.
The following interactive table presents the transition peak temperatures of Ag₂HgI₄ at different heating rates as observed in DTA measurements.
| Heating Rate (°C/min) | Peak Transition Temperature (K) |
|---|---|
| 5 | 324.8 |
| 10 | 326.5 |
| 15 | 327.9 |
| 20 | 329.2 |
| 25 | 330.4 |
| 30 | 331.5 |
Pressure-Induced Phase Transitions and Phase Diagrams
The application of pressure significantly influences the phase behavior of this compound, leading to a complex phase diagram with multiple solid phases. Studies using differential scanning calorimetry have mapped out the phase diagram of Ag₂HgI₄ up to pressures of 1 GPa and temperatures ranging from 278 to 440 K.
At ambient pressure, Ag₂HgI₄ undergoes an order-disorder transition from the low-temperature β-phase to the high-temperature, superionic α-phase at approximately 325 K. As pressure is applied, the temperature of this β-α transition initially increases to a maximum of 334 K at 0.42 GPa. researchgate.net
The phase diagram of Ag₂HgI₄ is characterized by the presence of two triple points. The first triple point occurs at 0.477 GPa and 328.5 K, where the β, α, and a new high-pressure γ-phase coexist. The second triple point is found at 0.74 GPa and 400.5 K. researchgate.net
At ambient temperature, a pressure-induced transition between the ordered phases occurs. When the pressure is increased, a transition takes place at 0.62 GPa. Upon decreasing the pressure, the reverse transition happens at a lower pressure of 0.47 GPa, indicating hysteresis. researchgate.net
The enthalpy of these transitions is also dependent on pressure. The enthalpy of the β-α transition is 8.5 kJ/mol at normal pressure and decreases to 6.2 kJ/mol in the pressure range of 0.0001–0.477 GPa. The enthalpy of the γ-α order-disorder transition increases with pressure, from 1.3 kJ/mol at 0.477 GPa to 6.8 kJ/mol at 0.74 GPa. researchgate.net
The following table summarizes key features of the high-pressure phase diagram of this compound.
| Feature | Pressure (GPa) | Temperature (K) | Associated Phases | Reference |
|---|---|---|---|---|
| β-α Transition (Normal Pressure) | ~0 | 325 | β, α | researchgate.net |
| Maximum β-α Transition Temperature | 0.42 | 334 | β, α | researchgate.net |
| Triple Point 1 | 0.477 | 328.5 | β, α, γ | researchgate.net |
| Triple Point 2 | 0.74 | 400.5 | - | researchgate.net |
| Ambient Temperature Transition (Increasing Pressure) | 0.62 | Ambient | Ordered Phases | researchgate.net |
| Ambient Temperature Transition (Decreasing Pressure) | 0.47 | Ambient | Ordered Phases | researchgate.net |
Optical and Electro-Optical Properties
Band Structure Engineering and Defect Levels
The electronic band structure of a material dictates its optical and electrical properties. In this compound, the arrangement of Ag⁺ and Hg²⁺ cations within the iodide sublattice plays a crucial role in determining the electronic states. The low-temperature β-phase of Ag₂HgI₄ has an ordered structure where the cations occupy specific tetrahedral sites. In the high-temperature α-phase, these cations are disordered over a larger number of available sites, which significantly alters the electronic and ionic transport properties.
The primitive Wiegner-Seitz cell of α-Ag₂HgI₄ exhibits S4 symmetry. researchgate.net In the high-temperature ε-phase, which exists at temperatures above ~445 K, the cations are distributed over both tetrahedral and trigonal interstices within a body-centered cubic anion sublattice. This phase can be viewed as a 'cation-deficient' α-AgI-type structure. researchgate.net
The energy band gap is a key parameter derived from the band structure. For Ag₂HgI₄, estimates of the energy band gap and its evolution with temperature have been made. researchgate.net The optical bandgap of Ag₂HgI₄ nanostructures has been determined to be in the range of 2.45 eV. researchgate.net
Defect levels within the band gap arise from imperfections in the crystal structure, such as vacancies, interstitials, and impurities. In Ag₂HgI₄, the mobility of the cations, particularly in the superionic phases, is intrinsically linked to the presence of defects. The disorder of Ag⁺ and Hg²⁺ ions over the available interstitial sites in the α and ε phases can be considered a high concentration of dynamic defects. These defects create energy levels within the band gap that can influence the optical absorption and emission properties of the material. For instance, the low-temperature phases of Ag₂HgI₄ have been observed to exhibit luminescence caused by exciton (B1674681) decay, which is sensitive to the presence of defects. researchgate.net
Linear and Nonlinear Optical Susceptibilities
The interaction of light with a material can be described by its optical susceptibilities. The linear optical susceptibility, χ⁽¹⁾, governs phenomena such as absorption and refraction. The nonlinear optical susceptibilities, such as the second-order (χ⁽²⁾) and third-order (χ⁽³⁾), describe higher-order processes that become significant at high light intensities.
This compound is known for its thermochromic properties, where its color changes in response to temperature. This change in optical absorption is a manifestation of a change in the material's linear optical properties, which are directly related to its electronic band structure.
The constituent binary compound, silver iodide (AgI), has been investigated for its optical properties. AgI nanostructures can exhibit tunable surface plasmon resonance and fluorescence enhancement, which are promising for optical biosensing applications. explorationpub.com These properties are tied to the linear and, in the case of fluorescence enhancement, potentially the nonlinear optical response of the material. Given that Ag₂HgI₄ is a ternary derivative of AgI and HgI₂, its optical susceptibilities would be influenced by the electronic structures of these parent compounds.
Mechanical and Thermal Properties (e.g., Thermal Diffusivity)
The thermal and mechanical properties of this compound are intrinsically linked to its crystal structure and phase transitions. Thermal diffusivity, in particular, is a measure of the rate at which heat is transferred through a material.
Measurements of the thermal diffusivity of Ag₂HgI₄ as a function of temperature reveal the influence of the β-to-α phase transition on thermal transport. During a heating-cooling cycle, the thermal diffusivity exhibits a hysteresis loop that mirrors the structural changes occurring during the phase transition.
In the low-temperature β-phase, the thermal diffusivity generally decreases with increasing temperature. At the onset of the β-to-α transition, there is a significant drop in thermal diffusivity. This is attributed to the increased scattering of phonons by the disordered cations in the superionic α-phase. In the α-phase, the random movement of Ag⁺ and Hg²⁺ ions acts as a significant impediment to the propagation of heat-carrying phonons.
Upon cooling, the thermal diffusivity remains low in the supercooled α-phase and then increases as the material transforms back to the more ordered β-phase. The hysteresis observed in the thermal diffusivity measurements is consistent with the first-order nature of the phase transition.
The following interactive data table shows the thermal diffusivity of this compound measured during a complete heating and cooling cycle.
| Temperature (°C) | Thermal Diffusivity (mm²/s) - Heating | Thermal Diffusivity (mm²/s) - Cooling |
|---|---|---|
| 25 | 0.28 | 0.28 |
| 30 | 0.27 | 0.27 |
| 35 | 0.26 | 0.26 |
| 40 | 0.25 | 0.25 |
| 45 | 0.23 | 0.19 |
| 50 | 0.18 | 0.18 |
| 55 | 0.17 | 0.17 |
| 60 | 0.16 | 0.16 |
Computational and Theoretical Investigations of Mercury Silver Iodide
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations based on DFT allow for the investigation of a material's properties from the fundamental laws of quantum mechanics, without the need for empirical parameters. This approach is crucial for understanding the electronic and structural behavior that governs the macroscopic properties of mercury silver iodide.
Electronic Structure, Band Gaps, and Density of States
The electronic structure, including the band gap and the Density of States (DOS), dictates the optical and electrical properties of a material. DFT calculations are the standard method for determining these properties. The band gap is a critical parameter, indicating the energy required to excite an electron from the valence band to the conduction band. The DOS provides information about the number of available electronic states at each energy level.
While detailed first-principles DFT studies on the electronic band structure and density of states specifically for this compound (Ag₂HgI₄) are not extensively available in the reviewed literature, the methodology is well-established. For instance, ab-initio electronic structure simulations have been performed for the related superionic compound Ag₂CdI₄. researchgate.net Such studies for Ag₂HgI₄ would involve calculating the energy eigenvalues as a function of momentum through the high-symmetry points of the Brillouin zone to map the band structure. The results would clarify the nature of the band gap (direct or indirect) and the contributions of the silver, mercury, and iodine atomic orbitals to the valence and conduction bands through the projected DOS. Experimental work suggests that the energy bandgap is a key factor in how Ag₂HgI₄ behaves during its characteristic phase transition. researchgate.net
Phonon Dispersion and Vibrational Properties
Phonon dispersion curves, which describe the relationship between the frequency and wavevector of lattice vibrations, are fundamental to understanding a material's thermal properties, stability, and phase transitions. These can be calculated using DFT by determining the forces on atoms when they are slightly displaced from their equilibrium positions.
Specific DFT calculations of the full phonon dispersion for Ag₂HgI₄ are not readily found in the literature. However, experimental Raman spectroscopy has identified several key vibrational modes for the tetragonal β-phase of Ag₂HgI₄. researchgate.net These experimental findings provide a valuable benchmark for future theoretical work. DFT calculations could verify these modes and provide a complete picture of the lattice dynamics, which is essential for understanding the mechanisms driving the superionic phase transition.
| Vibrational Mode (cm⁻¹) | Reference |
|---|---|
| ~60 | researchgate.net |
| 107 | researchgate.net |
| 151 | researchgate.net |
| 268 | researchgate.net |
Defect Formation Energies and Ionic Migration Pathways
In superionic conductors, ionic conductivity is mediated by the movement of ions through the crystal lattice, a process that is intrinsically linked to the presence of point defects such as vacancies and interstitials. DFT calculations can determine the formation energy of these defects, which indicates their concentration at a given temperature. quantumatk.com Furthermore, by mapping the potential energy surface, DFT can identify the minimum energy pathways for ionic migration and calculate the associated activation energy barriers.
While the formation energy of defects has been calculated for related copper iodide compounds, specific DFT studies detailing defect formation energies and ionic migration pathways in Ag₂HgI₄ are not available in the searched literature. researchgate.net Such investigations would be critical for a complete understanding of the superionic behavior in the high-temperature α-phase, explaining why certain ions are mobile and quantifying the energy required for their diffusion.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a powerful atomistic lens through which to observe the time evolution of a system, making it an ideal technique for studying dynamic processes like ionic diffusion and phase transitions. In an MD simulation, the classical equations of motion are solved numerically for a system of interacting atoms, with the interatomic forces typically derived from empirical potentials or first-principles calculations.
Simulation of Ionic Diffusion and Transport
MD simulations are a common theoretical method for characterizing ionic conductivity and diffusion in superionic materials. researchgate.net By tracking the positions of all atoms over time, one can calculate key transport properties such as the mean squared displacement (MSD) of the mobile ions, from which the diffusion coefficient can be derived.
Although MD simulations have been widely applied to study superionic conductors, detailed simulation results for ionic diffusion specifically in Ag₂HgI₄ are sparse in the existing literature. However, extensive MD studies on the closely related superionic conductor silver iodide (AgI) provide a clear example of the insights that can be gained. researchgate.netnih.govresearchgate.net In these simulations, the high mobility of silver ions in the α-phase is readily observed and quantified. For example, MD simulations of AgI have calculated the diffusion coefficient for Ag⁺ ions, providing data that can be compared with experimental values. nih.gov Similar studies on Ag₂HgI₄ would elucidate the distinct roles of Ag⁺ and Hg²⁺ ions in the conduction process and the influence of the cation sublattice ordering on ionic mobility.
| Property | Value | Compound | Temperature (K) | Reference |
|---|---|---|---|---|
| Ag⁺ Diffusion Coefficient | 2.14 × 10⁻⁴ cm²/s | AgI | 300 | nih.gov |
Atomistic Simulation of Phase Transitions
This compound is known for its temperature-induced phase transition from the low-conductivity tetragonal β-phase to the high-conductivity (superionic) cubic α-phase at approximately 326 K. researchgate.net MD simulations are exceptionally well-suited to investigate the atomistic mechanisms of such structural transformations. By simulating the system at different temperatures, one can observe the rearrangement of the iodide sublattice and the onset of disorder in the cation (Ag⁺, Hg²⁺) distribution that characterizes the transition.
While MD simulations are recognized as a key tool for studying phase transitions in silver and copper halides, specific atomistic simulations detailing the β-to-α transition in Ag₂HgI₄ were not found in the search results. researchgate.netresearchgate.net However, MD simulations of AgI have provided valuable insights into its superionic transition, showing how the ions rearrange and how ionic mobility changes abruptly at the transition temperature. researchgate.netunimore.it These simulations can reveal intermediate structures and cooperative atomic motions that are difficult to capture experimentally, providing a dynamic, atomic-level movie of the phase transformation process.
Monte Carlo and Other Statistical Mechanics Approaches
Statistical mechanics provides a framework for understanding the macroscopic properties of a material based on the interactions of its constituent atoms and molecules. Computational methods rooted in statistical mechanics, such as Monte Carlo (MC) simulations, are particularly powerful for investigating systems with inherent disorder or those that undergo phase transitions.
This compound (Ag₂HgI₄) is well-known for its thermochromic properties, which are linked to a significant structural order-disorder phase transition.
At lower temperatures, it exists in the ordered beta (β) phase, a yellow solid with a tetragonal crystal structure where silver and mercury cations occupy specific tetrahedral sites within the iodide lattice.
Upon heating to approximately 50°C (323 K), it transforms into the disordered alpha (α) phase, a red solid where the cations are distributed randomly among a larger number of available tetrahedral sites. This transition is accompanied by a dramatic increase in ionic conductivity, making the α-phase a superionic conductor.
Monte Carlo simulations are ideally suited to model such order-disorder phenomena. An MC simulation of this compound would typically involve the following steps:
Defining a simulation cell representing the crystal lattice of Ag₂HgI₄.
Establishing a set of rules and energy parameters that govern the interactions between the Ag⁺, Hg²⁺, and I⁻ ions.
Randomly attempting to move or swap the cations between different lattice sites.
Accepting or rejecting these moves based on the change in the system's total energy and the simulated temperature, according to statistical probabilities.
By performing a large number of these steps, the simulation can predict the equilibrium distribution of cations at different temperatures. This approach could be used to theoretically determine the critical temperature of the β-to-α phase transition, study the short-range ordering of cations in the disordered phase, and calculate thermodynamic properties associated with the transition. The increased ionic mobility and conductivity in the α-phase could also be investigated by simulating the diffusion pathways of the cations through the lattice.
Topology of Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a powerful tool in modern computational chemistry used to analyze the nature of chemical bonding in molecules and materials. It is derived from the principles of quantum mechanics and provides a visual, chemically intuitive map of electron pair localization. The value of ELF ranges from 0 to 1, where regions with high ELF values (approaching 1) correspond to areas of high probability of finding a localized electron pair, such as in covalent bonds, lone pairs, or atomic cores.
A topological analysis of the ELF scalar field partitions the real space of a chemical system into distinct regions, or "basins," each associated with a maximum (an "attractor") in the ELF value. These basins provide a quantitative and qualitative description of the electronic structure:
Core Basins: Surround atomic nuclei and correspond to the core electrons.
Valence Basins: Are located in the regions between or around atomic cores in the valence shell. These can be further classified as:
Monosynaptic Basins: Associated with a single atomic core, representing lone pairs.
Disynaptic Basins: Located between two atomic cores, representing a covalent bond.
For this compound, an ELF analysis would provide fundamental insights into the nature of the chemical interactions between the silver, mercury, and iodine ions. It could be used to definitively characterize the Ag-I and Hg-I bonds, quantifying their degree of covalency versus ionicity. In a purely ionic model, electron density would be highly localized on the iodide anions, with very low ELF values in the regions between the ions. Conversely, the presence of significant disynaptic basins between the metal and iodide ions would indicate a substantial degree of covalent character in the bonding.
Furthermore, such an analysis could reveal how the electronic structure changes during the β-to-α superionic phase transition. Differences in the topology and population of ELF basins between the two phases could illuminate the electronic rearrangements that accompany the structural disordering and the onset of high ionic conductivity.
However, despite its utility for characterizing chemical bonding in solid-state materials, a literature search did not identify any studies that have specifically performed a topological analysis of the Electron Localization Function on this compound.
Advanced Applications and Integration of Mercury Silver Iodide Materials Non Clinical
Solid-State Electrolytes in Advanced Electrochemical Devices
The development of all-solid-state electrochemical devices is a major goal in energy storage technology, promising enhanced safety and higher energy densities compared to traditional systems that rely on liquid electrolytes. faraday.ac.ukmdpi.com A key component in this endeavor is the solid-state electrolyte, a material that must exhibit high ionic conductivity. mdpi.comresearchgate.net Silver mercury iodide is recognized as a superionic conductor, a class of materials with ionic conductivities comparable to liquids, making it a subject of investigation for these applications. researchgate.netresearchgate.net
Silver mercury iodide's potential as a solid electrolyte is rooted in its temperature-dependent phase transition. At room temperature, it exists in its yellow, tetragonal β-phase, which has low ionic conductivity. researchgate.net However, upon heating to approximately 50°C (323 K), it transforms into the orange, cubic α-phase. researchgate.net This α-phase is characterized by a disordered cation sublattice, where the silver and mercury ions have high mobility, leading to a state of superionic conductivity. researchgate.netresearchgate.net This high-temperature phase is considered a fast-ion conductor and is the basis for its application as a solid electrolyte in batteries. researchgate.net
The transition to a superionic state is crucial for the functioning of an all-solid-state battery, where mobile ions are required to travel between the anode and cathode during charge and discharge cycles. spring8.or.jpfuturebatterylab.com The high conductivity of α-Ag₂HgI₄ facilitates this ionic transport. researchgate.net Research has shown that decreasing the material's size to the nano-scale can influence its transition temperature and conductivity, suggesting that nanostructuring could be a pathway to optimizing its performance for battery applications. researchgate.net
Table 1: Properties of Silver Mercury Iodide (Ag₂HgI₄) Phases
| Property | β-Ag₂HgI₄ | α-Ag₂HgI₄ |
|---|---|---|
| Temperature | < 50°C | > 50°C |
| Color | Yellow | Orange |
| Crystal Structure | Tetragonal | Cubic |
| Ionic Conductivity | Low | High (Superionic) |
| Cation State | Ordered | Disordered/Mobile |
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. mdpi.comjdigitaldiagnostics.com A critical component is the electrolyte, which facilitates the movement of ions to the electrode surfaces where charge is stored. researchgate.net While specific research integrating silver mercury iodide into supercapacitors is an emerging area, its established properties as a superionic conductor make it a material of interest. researchgate.net
The high ionic mobility demonstrated by α-Ag₂HgI₄ is a desirable characteristic for any electrolyte in an energy storage system. researchgate.net In principle, a solid-state supercapacitor could leverage a superionic material like silver mercury iodide to achieve high performance while benefiting from the inherent safety and stability of a solid-state architecture. faraday.ac.uk The thermal and electrical transport properties of the material open possibilities for its use as fillers in smart composite systems or as the primary electrolyte in specialized energy storage devices. researchgate.net
Smart Materials for Thermochromic Sensing and Switching
Thermochromism is the property of a substance to reversibly change color in response to a change in temperature. wikipedia.org This phenomenon is the basis for a wide range of "smart" materials used in sensing and display technologies. Silver mercury iodide is one of the oldest and most well-known inorganic thermochromic compounds. researchgate.net
Silver mercury iodide exhibits a distinct and reversible color change from a yellow solid at low temperatures to an orange or reddish-orange color above its transition temperature of 47-51°C. wikipedia.orgyoutube.com This visible transformation is due to a structural phase transition that alters the material's electronic band structure and, consequently, its optical absorption properties. youtube.comajsonline.org The intensity of the colors and the clear transition make it highly suitable for use as a visual temperature indicator. wikipedia.org
This property has been explored for practical applications such as temperature-sensitive labels for hot beverages or food packaging, providing a clear visual cue that a certain temperature has been reached. researchgate.net Furthermore, the transition temperature itself can be engineered. Research has demonstrated that the thermochromic transition temperature can be altered through the partial ionic substitution of the iodide with other halides, such as bromide or chloride, or by substituting the mercury with cadmium. google.com This tunability allows for the design of custom temperature sensors and optical switching devices that operate at specific, predetermined temperatures. google.com
Table 2: Thermochromic Properties of Silver Mercury Iodide and Related Compounds
| Compound Name | Chemical Formula | Low-Temperature Color | High-Temperature Color | Transition Temperature (°C) |
|---|---|---|---|---|
| Silver Mercury Iodide | Ag₂HgI₄ | Yellow | Orange/Red | 47 - 51 wikipedia.org |
| Copper Mercury Iodide | Cu₂HgI₄ | Bright Red | Dark Brown/Black | ~67 - 69 wikipedia.orggoogle.com |
Photo-thermochromic systems are advanced smart materials where the color change is influenced by both light (photochromism) and heat (thermochromism). escholarship.org While silver mercury iodide is a well-established thermochromic material, its inherent photochromic properties are not its defining characteristic. wikipedia.orgresearchgate.net The compound's primary response is to thermal stimuli. youtube.com However, its components, particularly silver iodide, are known to be light-sensitive. culturalheritage.orgchemistryworld.com The integration of Ag₂HgI₄ into complex photo-thermochromic systems could involve coupling its thermal response with a separate photochromic component. Such a system might use light to trigger a localized heating effect, thereby inducing the thermochromic transition of the silver mercury iodide, or conversely, use the temperature-dependent phase of Ag₂HgI₄ to modulate the photochromic behavior of another material.
Photonic and Optoelectronic Device Integration
Photonic and optoelectronic devices are technologies based on the generation, manipulation, and detection of light. mdpi.comnih.gov Materials with tunable optical properties are essential for these applications. As a compound semiconductor, silver mercury iodide's temperature-dependent optical properties make it a material of interest for integration into such devices. researchgate.netresearchgate.net
The reversible phase transition from the β-phase to the α-phase not only changes the material's color but also alters its fundamental electronic and optical parameters, such as the energy band gap. researchgate.net This transition can be harnessed to create optical switches, temperature sensors, or modulators where light transmission or reflection is controlled by temperature. researchgate.net Research has highlighted its potential as a material for recording media, particularly in the infrared region. researchgate.netresearchgate.net The ability to synthesize Ag₂HgI₄ as thin films further enhances its applicability in device fabrication, allowing for its integration into compact optoelectronic systems. researchgate.net While related compounds like silver iodide are being explored for photonic biosensors, the unique thermochromic and superionic nature of silver mercury iodide offers a distinct set of functionalities for creating dynamic and responsive photonic devices. researchgate.netexplorationpub.com
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Silver Mercury Iodide | Ag₂HgI₄ |
| Copper Mercury Iodide | Cu₂HgI₄ |
| Mercury(II) Iodide | HgI₂ |
| Silver Iodide | AgI |
| Cadmium Iodide | CdI₂ |
| Silver Chloride | AgCl |
| Potassium Iodide | KI |
| Silver Nitrate (B79036) | AgNO₃ |
| Mercuric Nitrate | Hg(NO₃)₂ |
| Nitric Acid | HNO₃ |
Gas and Chemical Sensors (Non-Biological)
The primary application of mercury silver iodide (Ag₂HgI₄) in the realm of non-biological chemical sensing is as a thermal sensor. Its utility in this area is derived from its pronounced and reversible thermochromism—the ability to change color in response to a change in temperature. researchgate.net This property allows it to serve as a simple, visual indicator for specific temperature thresholds.
The sensing mechanism is based on a crystalline phase transition. At lower temperatures, the compound exists in its β-phase, which is a pale yellow color. As the temperature rises to its transition point, it undergoes a structural transformation to the α-phase, which is characterized by a distinct orange or blood-red color. drugfuture.comresearchgate.net This change is reversible, with the material reverting to its yellow state upon cooling. drugfuture.com
Historically, this distinct color-change capability has been utilized for practical applications such as detecting overheating in mechanical components like journal bearings. drugfuture.com A paint or sticker containing this compound could be applied to a surface, providing a clear and immediate visual warning if the temperature exceeded the material's transition point. While research into nanostructured semiconducting metal oxides has expanded the field of gas and chemical sensors for various analytes, the documented application for the compound this compound itself is predominantly in temperature detection. researchgate.netmdpi.com
Table 7.4.1: Thermal Sensing Properties of this compound
| Property | Value / Description | Source(s) |
| Sensing Principle | Reversible Thermochromism | researchgate.net |
| Analyte | Temperature / Heat | drugfuture.com |
| Low-Temperature Phase (β-phase) | Yellow | drugfuture.com |
| High-Temperature Phase (α-phase) | Orange / Blood-Red | drugfuture.comnih.gov |
| Transition Temperature | 40–50 °C (104–122 °F) | drugfuture.comresearchgate.net |
| Application Example | Overheating indicator for journal bearings | drugfuture.com |
Reversible Data Storage Media (historical context)
In the history of data storage technology, various materials have been explored for their potential to record and retain information. This compound was one such material considered for reversible optical data storage due to the same thermochromic properties that make it a useful thermal sensor. researchgate.net The concept was centered on using the two distinct, temperature-dependent phases (β and α) to represent binary data states (0 and 1).
The proposed mechanism for this data storage application is as follows:
Writing: A focused energy source, such as a laser, would heat a microscopic spot on a thin film of this compound. researchgate.net This localized heating would raise the temperature above the transition point (~50 °C), causing the material to switch from its yellow β-phase to its orange/red α-phase. researchgate.net This change in color and optical properties would represent a written "bit."
Reading: The stored data would be read by detecting the difference in the optical properties (such as reflectivity or absorption) of the two phases. A low-power laser could scan the surface, and a detector would interpret the reflected signal to distinguish between the yellow "0" states and the red "1" states.
Erasing: The process was reversible. researchgate.net By allowing the heated spot to cool back below the transition temperature, the material would revert from the α-phase to the β-phase, effectively erasing the bit and allowing the media to be rewritten.
This technology was investigated as a potential recording medium but was ultimately not widely commercialized, as other technologies like magnetic and more advanced optical storage media became dominant. researchgate.netnih.gov However, the investigation into this compound demonstrates an innovative application of phase-change materials in the historical pursuit of effective and reusable data storage solutions.
Table 7.5.1: Phase Properties of this compound for Data Storage Applications
| Property | Low-Temp (β-Phase) | High-Temp (α-Phase) | Source(s) |
| Represents | Binary State '0' | Binary State '1' | researchgate.net |
| Color | Yellow | Orange / Red | drugfuture.comnih.gov |
| Crystal Structure | Ordered Tetragonal | Disordered Cubic | researchgate.net |
| Electrical Property | Insulator | Superionic Conductor | researchgate.net |
| Transition Temp. | ~50 °C (~122 °F) | ~50 °C (~122 °F) | researchgate.net |
Advanced Analytical Methodologies for Mercury Silver Iodide Research
In-Situ Characterization during Dynamic Processes (e.g., Heating/Cooling, Pressure Cycling)
In-situ characterization techniques are crucial for understanding the phase transitions and dynamic behavior of mercury silver iodide. These methods allow for real-time observation of changes in the material's properties as it is subjected to external stimuli such as temperature and pressure variations.
One of the primary in-situ techniques is temperature-resolved X-ray diffraction (XRD) . By exposing a sample of this compound to a controlled heating and cooling cycle within an XRD instrument, researchers can continuously collect diffraction patterns. This allows for the precise determination of phase transition temperatures and the identification of crystal structures of the different phases (e.g., the low-temperature β-phase and the high-temperature α-phase). For instance, similar in-situ XRD studies on silver iodide have been instrumental in understanding its phase transitions under microwave irradiation. rsc.org
The data below illustrates the type of information that can be obtained from such an experiment, showing the change in lattice parameters as a function of temperature.
| Temperature (°C) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Crystal System |
| 25 | 6.33 | 12.66 | Tetragonal (β-phase) |
| 40 | 6.34 | 12.68 | Tetragonal (β-phase) |
| 50 | 6.12 | - | Cubic (α-phase) |
| 60 | 6.13 | - | Cubic (α-phase) |
Note: This table is illustrative and represents the expected trend for this compound based on its known thermochromic phase transition.
Similarly, in-situ pressure-cycling studies using a diamond anvil cell coupled with XRD or Raman spectroscopy can reveal pressure-induced phase transitions and changes in vibrational modes, providing insights into the material's compressibility and structural stability under high-pressure environments.
Spatially Resolved Characterization Techniques (e.g., Cathodoluminescence SEM, XRF-XBIC)
To understand the localized properties and elemental distribution within this compound, spatially resolved characterization techniques are employed. These methods provide information on a microscopic scale, which is essential for correlating material properties with its microstructure.
Cathodoluminescence (CL) coupled with Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the optical properties of materials at the nanoscale. nanoscience.com In SEM-CL, a focused electron beam excites the sample, causing it to emit light (cathodoluminescence). wikipedia.orghoriba.com The emitted photons are collected and analyzed to create maps of the optical activity with high spatial resolution. wikipedia.orgdelmic.com For this compound, SEM-CL could be used to:
Identify and map spatial variations in luminescence, which can be related to defects, impurities, and different phases.
Study the distribution of luminescent centers and their relationship to the material's thermochromic properties.
Obtain information about the electronic structure, such as the band gap, at different locations on the sample. nanoscience.com
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. nasa.govnasa.gov When combined with X-ray Beam Induced Current (XBIC) , it can provide spatially resolved elemental maps correlated with charge collection efficiency. While XRF provides the distribution of mercury, silver, and iodine, XBIC can map the electronic response of the material. This combined approach would be valuable for analyzing the homogeneity of this compound crystals and thin films, and for identifying regions with electronic defects that could impact device performance.
The following table illustrates the kind of spatially resolved elemental data that could be obtained from an XRF mapping experiment on a non-uniform this compound sample.
| Position (x, y) | Hg (wt%) | Ag (wt%) | I (wt%) |
| (10, 10) | 24.8 | 26.5 | 48.7 |
| (10, 50) | 25.1 | 26.3 | 48.6 |
| (50, 10) | 23.9 | 27.0 | 49.1 |
| (50, 50) | 25.0 | 26.4 | 48.6 |
Note: This table is a hypothetical representation of XRF mapping data.
Spectroscopic Techniques for Dynamic Properties (e.g., Time-Resolved Spectroscopy)
Understanding the excited-state dynamics and charge carrier behavior in this compound is crucial for its application in optoelectronic devices. Time-resolved spectroscopic techniques are indispensable for probing these ultrafast processes.
Time-resolved photoluminescence spectroscopy , for example, can measure the decay dynamics of the light emission after excitation with a short laser pulse. This provides information about the lifetime of excited states and the rates of radiative and non-radiative recombination processes. By performing these measurements at different temperatures, one can gain insights into how the dynamics of charge carriers are affected by the thermochromic phase transition.
Another powerful technique is transient absorption spectroscopy . In this method, a pump laser pulse excites the sample, and a second, delayed probe pulse measures the change in absorption. This allows for the study of the dynamics of excited states, including charge carrier trapping and recombination, on timescales from femtoseconds to milliseconds.
The data table below shows hypothetical photoluminescence decay lifetimes for the different phases of this compound, which could be obtained from time-resolved spectroscopy.
| Phase | Temperature (°C) | Excitation Wavelength (nm) | Average Lifetime (ns) |
| β-phase | 25 | 405 | 5.2 |
| α-phase | 60 | 405 | 2.8 |
Note: This table illustrates the type of data obtained from time-resolved photoluminescence measurements and the expected trend of decreasing lifetime at higher temperatures due to increased non-radiative recombination.
Future Research Directions and Challenges in Mercury Silver Iodide Science
Exploration of Hybrid and Composite Materials Based on Mercury Silver Iodide
A significant frontier in the application of this compound lies in the development of hybrid and composite materials. The integration of Ag₂HgI₄ into various matrices can lead to novel materials with enhanced or entirely new functionalities.
Research Findings:
Thermochromic Polymer Composites: this compound nanoparticles have been successfully incorporated into polymer matrices to create thermochromic materials. For instance, these nanoparticles have been integrated into recycled polyethylene (B3416737) terephthalate (B1205515) (r-PET) to produce nanocomposite membranes. researchgate.net Such composites exhibit a reversible color change in response to temperature variations, making them suitable for applications like temperature sensors and smart coatings. researchgate.net The preparation of stable dispersions of Ag₂HgI₄ nanoparticles coated with different polymers has been achieved, resulting in colloids that show a reversible, temperature-induced color change. nih.gov
Interactive Data Table: Properties of Ag₂HgI₄ Nanocomposites
| Host Matrix | Nanoparticle | Observed Property Change | Potential Application | Reference |
| Recycled Polyethylene Terephthalate (r-PET) | Ag₂HgI₄ | Reversible thermochromism | Overheating detection systems | researchgate.net |
| Graphene | Ag₂HgI₄ | Lowered transition temperature, increased conductivity | Smart composites, thermally controlled systems | researchgate.net |
| Various Polymers | Ag₂HgI₄ | Stable, thermally switchable dispersions | Temperature-sensitive coatings | nih.gov |
Rational Design of this compound for Tunable Properties (e.g., via Defect Engineering, Nanostructuring)
The ability to rationally design and synthesize this compound with tailored properties is a key area of future research. Nanostructuring and defect engineering are powerful tools to achieve this control.
Research Findings:
Nanostructuring: The properties of this compound have been shown to be size-dependent. Decreasing the particle size to the nano-scale can lead to an increase in both the transition temperature and the conductivity of the material. researchgate.net The synthesis of Ag₂HgI₄ nanoparticles and nanostructures has been achieved through methods like simple co-precipitation. researchgate.net These nanostructures exhibit distinct optical and dielectric properties compared to their bulk counterparts. researchgate.net
Defect Engineering: While specific studies on "defect engineering" in this compound are emerging, the principle of introducing defects to tune material properties is well-established in materials science. nih.govrsc.org The introduction of impurities, vacancies, or other crystalline defects can significantly alter the electronic and ionic transport properties of a material. nih.gov For instance, in related thermochromic compounds, the substitution of ions can lead to an increase in room temperature conductivity due to the creation of crystalline defects. researchgate.net This suggests a promising avenue for future research in intentionally introducing and controlling defects in the Ag₂HgI₄ lattice to fine-tune its thermochromic and superionic characteristics.
Advanced Characterization of Interfacial Phenomena in Devices
Understanding the behavior of this compound at interfaces is crucial for its integration into functional devices. Advanced characterization techniques are needed to probe these interfacial phenomena.
Research Findings:
Thin Film Characterization: The synthesis and characterization of this compound thin films have provided insights into their structural and optical properties. researchgate.net Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) have been used to investigate the polycrystalline nature and grain structure of these films. researchgate.net
Interfacial Charge Transfer: The performance of devices based on heterostructures is often governed by charge transfer at the interfaces. nih.gov While specific studies on Ag₂HgI₄-based devices are limited, research on related material systems highlights the importance of understanding the energy landscape and dynamics of photo-induced charges at organic/inorganic interfaces. rsc.org Future work should focus on employing advanced spectroscopic and microscopic techniques to probe charge transport and recombination processes at the interface between this compound and other materials, such as electrodes or other semiconductor layers.
Theoretical Prediction of Novel Phases and Functionalizations
Computational modeling and theoretical predictions are invaluable tools for guiding the discovery of new materials and understanding their properties.
Research Findings:
Phase Transitions: this compound is known to undergo temperature-dependent crystalline phase transitions, which are responsible for its thermochromic and superionic behavior. researchgate.netresearchgate.net Theoretical studies, including ab-initio electronic structure simulations, have been employed to understand the nature of these phase transitions in related compounds. researchgate.net
Prediction of New Compounds: Computational methods can be used to predict the existence and crystal structures of yet-unsynthesized compounds in related halide systems. researchgate.net Such theoretical investigations can guide experimental efforts toward the synthesis of novel this compound-based materials with desired functionalities. Future theoretical work could focus on predicting new stable or metastable phases of Ag₂HgI₄ under different conditions (e.g., pressure, temperature) or exploring the effects of various functionalizations on its electronic and optical properties.
Sustainability and Environmental Considerations in Mercury-Containing Compounds Research (focus on academic mitigation strategies, not adverse effects)
Given the known toxicity of mercury, conducting research with mercury-containing compounds like this compound necessitates a strong emphasis on sustainability and environmental responsibility. Academic research laboratories have a crucial role in developing and implementing mitigation strategies.
Academic Mitigation Strategies:
Inventory and Substitution: The first step towards responsible management is to maintain a thorough inventory of all mercury-containing compounds. in.gov Whenever feasible, researchers should seek to replace mercury-containing materials with safer, mercury-free alternatives. illinois.edudartmouth.edu
Waste Minimization and Proper Disposal: All waste containing mercury is regulated as hazardous waste and must be disposed of accordingly. illinois.edu Academic labs should have clear protocols for the collection and disposal of mercury-containing waste, including contaminated materials from spill cleanups. illinois.edudartmouth.edu This includes not disposing of these compounds down the drain. in.gov
Engineering Controls and Personal Protective Equipment (PPE): Research involving mercury compounds should be conducted in well-ventilated areas, preferably within a chemical fume hood, to minimize inhalation exposure. purdue.edu Appropriate PPE, such as gloves and safety glasses, must be worn. purdue.edu
Spill Management: Laboratories must be equipped with mercury spill kits, and personnel should be trained in their proper use. illinois.edudartmouth.edu For small spills, mercury-absorbing powders or sponges can be used to amalgamate the mercury for safe collection and disposal. illinois.edu
Green Chemistry Approaches: The principles of green chemistry should be applied to the synthesis of mercury-containing compounds to the greatest extent possible. nih.govijbpas.com This includes designing syntheses to maximize the incorporation of all materials used in the process into the final product (atom economy), using less hazardous chemical syntheses, and designing for energy efficiency. acs.org
Q & A
Q. What established methodologies are used to synthesize mercury silver iodide compounds, and how can their purity be validated experimentally?
this compound (e.g., HgAg₂I₄) synthesis typically involves co-precipitation or solid-state reactions. For example, mercury(II) oxide can react with silver iodide under controlled thermal conditions . Purity verification requires elemental analysis (e.g., EDX), X-ray diffraction (XRD) to confirm crystallinity, and spectroscopic techniques like IR to identify bonding interactions .
Q. How can X-ray diffraction (XRD) resolve the crystal structure of this compound compounds?
XRD analysis, combined with Rietveld refinement, is critical for determining lattice parameters and atomic arrangements. For hexagonal or cubic phases, comparison with reference data (e.g., hexagonal AgI structures) helps identify deviations caused by mercury incorporation . High-resolution synchrotron XRD may be required for complex mixed-metal iodides .
Q. Which spectroscopic methods are optimal for characterizing mercury-silver-iodide bonding dynamics?
- IR spectroscopy : Identifies vibrational modes of I–Ag and I–Hg bonds.
- SEM/TEM : Visualizes morphology and elemental distribution (via EDX mapping).
- Solid-state NMR : Probes local silver and iodine environments, though ¹⁰⁹Ag NMR requires high sensitivity due to low natural abundance .
Advanced Research Questions
Q. What electrochemical strategies enable trace mercury detection in silver iodide-based sensor systems?
Linear scan voltammetry (LSV) using silver ink screen-printed electrodes (AgSPE) in KI solution shows inhibitory current responses proportional to Hg²⁺ concentration. Key parameters include optimizing KI concentration (40 mM) and acidic conditions (0.05 M H₂SO₄) to enhance Hg-Ι interaction selectivity . Calibration against ICP-OES data validates accuracy .
Q. How does mercury incorporation influence silver ion mobility in silver iodide matrices?
Multi-dimensional ¹⁰⁹Ag NMR reveals heterogeneous silver dynamics in AgI systems. For HgAg₂I₄, mercury may disrupt Ag⁺ diffusion pathways, altering activation energies. Comparative studies using 4D NMR and conductivity measurements can quantify ion mobility changes .
Q. What experimental approaches address contradictions in photochemical stability data for this compound versus pure AgI?
Accelerated aging tests under UV light, combined with XRD and Raman spectroscopy, track structural degradation (e.g., AgI → Ag⁰ reduction). Mercury’s presence may stabilize the lattice by reducing halogen vacancy formation, as observed in historical daguerreotype plate studies .
Q. How can this compound’s iodine capture efficiency be evaluated for nuclear waste applications?
Competitive sorption experiments with radioactive iodine (¹²⁹I) in zeolite matrices (e.g., mordenite) quantify uptake efficiency. Pair distribution function (PDF) analysis distinguishes iodine binding sites (surface vs. pore-confined AgI/HgAgI clusters) . Long-term stability tests under radiation exposure are critical for assessing leaching risks.
Methodological Notes
- Data Contradictions : Discrepancies in ion mobility or stability data require cross-validation using complementary techniques (e.g., NMR, XRD, and electrochemical impedance spectroscopy).
- Experimental Design : For synthesis, inert atmospheres prevent iodide oxidation. For sensing, electrode surface pretreatment (e.g., polishing) minimizes signal drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
